![molecular formula C12H8N6S B2913958 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile CAS No. 868968-23-4](/img/structure/B2913958.png)

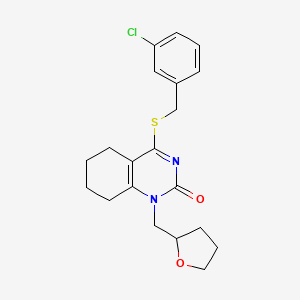

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

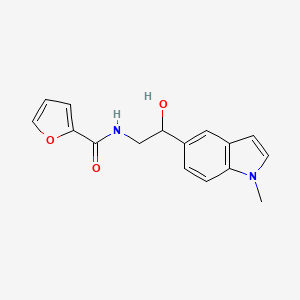

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including those related to the specified compound, were synthesized and subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in developing new therapeutic agents (Flefel et al., 2018).

Herbicide Resistance

Research on triazolopyrimidine sulfonanilide, a class of herbicides, showed their primary target is acetolactate synthase. Mutants resistant to these herbicides were studied, providing insights into the development of crop strains with enhanced resistance to herbicides, thereby improving agricultural productivity (Subramanian et al., 1990).

Photoreactivity in Drug Compounds

A study on the photoreactivity of triazolopyridinones in aqueous solution, including drugs like trazodone, highlighted the formation of specific photoproducts under irradiation. This research is critical for understanding the stability and safety of pharmaceutical compounds upon exposure to light (Cermola et al., 2009).

Antiproliferative and Antimicrobial Activities

Several studies have focused on the synthesis of new derivatives and their biological evaluation. Compounds with triazole moieties, including those related to "2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile", showed significant antiproliferative activities against human cancer cell lines and induced apoptotic cell death, indicating potential as anticancer agents (Mousavi et al., 2015).

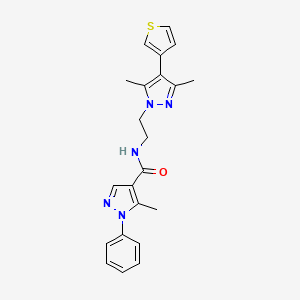

Insecticidal Agents

Novel heterocyclic compounds exhibiting potent insecticidal activity against the cotton leafworm, Spodoptera littoralis, were synthesized. This research contributes to the development of new, more effective insecticides for agricultural use, highlighting the compound's utility beyond its antimicrobial and anticancer applications (Soliman et al., 2020).

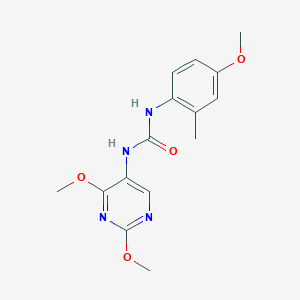

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s worth noting that similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to changes in the function of the target, which can result in various biological effects.

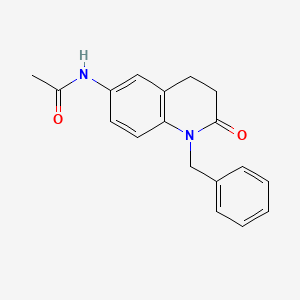

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, which can affect multiple biochemical pathways .

Pharmacokinetics

A compound with a similar structure was found to have increased oral bioavailability due to the presence of a methyleneamino linker and a o-f substituent in the phenyl ring .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Propriétés

IUPAC Name |

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6S/c13-6-8-19-11-5-4-10-15-16-12(18(10)17-11)9-3-1-2-7-14-9/h1-5,7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQXMBGRSNTQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)